molecular formula C12H16N2O4S B12113361 1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea

1-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea

Cat. No.: B12113361
M. Wt: 284.33 g/mol
InChI Key: UTZNNQFNPUTNIX-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea is a synthetic organic compound that features a unique combination of a thiophene ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.

    Introduction of the Urea Moiety: The urea group is introduced by reacting the thiophene derivative with an isocyanate or by using a phosgene-free method involving carbamoyl chloride.

    Methoxylation: The methoxy group is introduced via methylation of the phenol precursor using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Employed as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-phenyl-urea: Lacks the methoxy group, which may affect its reactivity and biological activity.
  • 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(4-methoxy-phenyl)-urea: Has the methoxy group in a different position, potentially altering its properties.

Uniqueness: 1-(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-3-(2-methoxy-phenyl)-urea is unique due to the specific positioning of the methoxy group, which can influence its electronic properties, reactivity, and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C12H16N2O4S/c1-18-11-5-3-2-4-10(11)14-12(15)13-9-6-7-19(16,17)8-9/h2-5,9H,6-8H2,1H3,(H2,13,14,15)

InChI Key

UTZNNQFNPUTNIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCS(=O)(=O)C2

solubility

>42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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